N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s known that furan derivatives can cause cytotoxicity in certain cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 .
Biochemical Pathways
It’s known that furan derivatives can cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 .
Pharmacokinetics
Furan derivatives are generally known for their remarkable therapeutic efficacy .
Result of Action
It’s known that furan derivatives can exert a potent suppressive effect on certain cancer cells .
Action Environment
It’s known that the effectiveness of furan derivatives can be influenced by various factors, including the presence of other compounds, temperature, ph, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the reaction of alkynes with epoxides in the presence of a catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be added via a nucleophilic substitution reaction, where a furan derivative reacts with an ethylene oxide in the presence of a base.
Formation of the Carboxamide: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as furan-2-carboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the hydroxyethyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the furan ring to a dihydrofuran.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new C-C or C-N bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Coupling Reactions: Palladium catalysts (Pd/C) in the presence of ligands and bases.
Major Products:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Amines or dihydrofurans.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Complex molecules with new C-C or C-N bonds.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Biological Research: It is used as a probe to study cellular pathways and molecular interactions, particularly those involving furan derivatives.
Industrial Applications:
Chemical Biology: It serves as a tool to investigate the mechanisms of action of furan-containing compounds and their interactions with biological targets.
Comparison with Similar Compounds
Furanylfentanyl: A furan derivative with potent analgesic properties.
Furan-2-carboxylic acid: A simpler furan derivative used as a building block in organic synthesis.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: Another furan derivative with distinct biological activities.
Comparison:
Structural Differences: N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide has a unique combination of a furan ring, phenyl group, and hydroxyethyl group, which distinguishes it from other furan derivatives.
Biological Activity: The compound’s specific structure may confer unique biological activities, making it a valuable candidate for further research in medicinal chemistry and drug development.
Applications: While similar compounds may have overlapping applications, this compound’s unique structure may offer distinct advantages in certain contexts, such as enhanced selectivity or potency.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-14(11-18-17(20)16-4-2-10-22-16)12-5-7-13(8-6-12)15-3-1-9-21-15/h1-10,14,19H,11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFXXQIFMVSOFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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